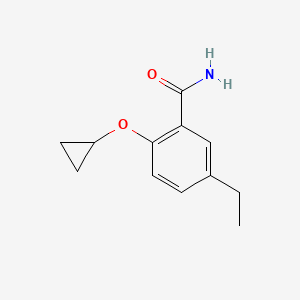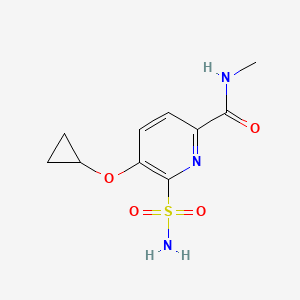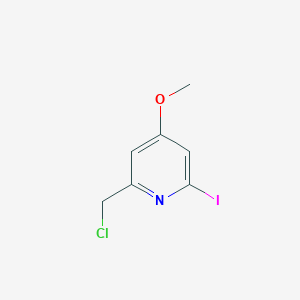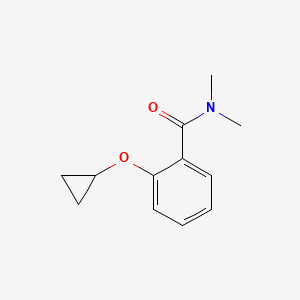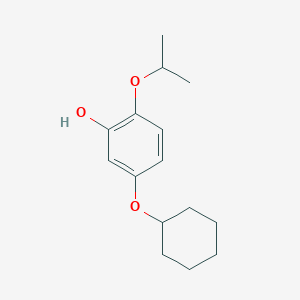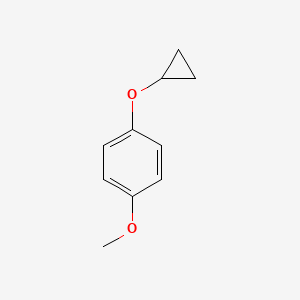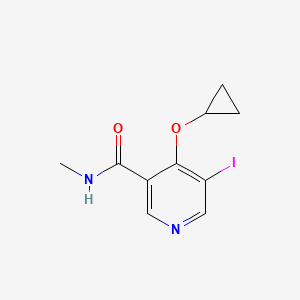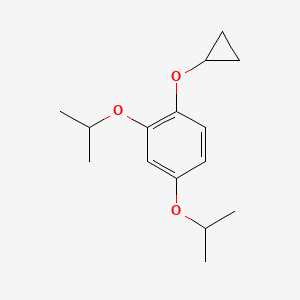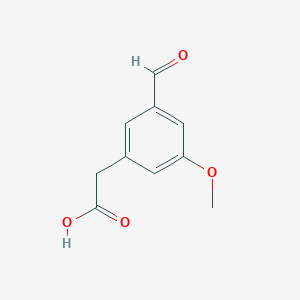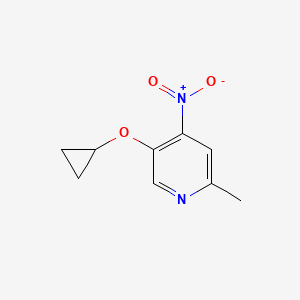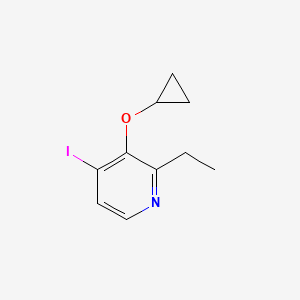
3-Cyclopropoxy-2-ethyl-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-ethyl-4-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the third position, an ethyl group at the second position, and an iodine atom at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-4-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For example, the iodination of 2-ethyl-3-cyclopropoxypyridine can be achieved using iodine and a catalyst such as iodotrimethylsilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-ethyl-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-ethyl-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-iodopyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodopyridine: A halopyridine with an iodine atom at the second position.
3-Iodopyridine: A halopyridine with an iodine atom at the third position.
4-Iodopyridine: A halopyridine with an iodine atom at the fourth position.
Uniqueness
3-Cyclopropoxy-2-ethyl-4-iodopyridine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the pyridine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H12INO |
|---|---|
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-ethyl-4-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-9-10(13-7-3-4-7)8(11)5-6-12-9/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
KABAIPWGNXHVOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC(=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



